molecular formula C23H20N6OS B2701690 N-(2,4-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide CAS No. 1207041-88-0

N-(2,4-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide

Cat. No. B2701690
CAS RN: 1207041-88-0
M. Wt: 428.51
InChI Key: XUDACNDZMUYVPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H20N6OS and its molecular weight is 428.51. The purity is usually 95%.
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Scientific Research Applications

Turfgrass Growth Regulation

Compounds structurally similar to N-(2,4-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide, such as mefluidide (N-[2,4-dimethyl-5-[[(trifluromethyl) sulfonyl] phenyl] acetamide), have been investigated for their efficacy in retarding the growth of Kentucky bluegrass in field studies. The study found that various growth retardants, including mefluidide, were effective in inhibiting grass growth, though their effects varied between years and did not inhibit root organic matter production or rhizome weight in greenhouse studies (Christians, 1985).

Antibacterial, Antifungal, and Anthelmintic Activities

A series of sulfonamides and alkylated piperazine derivatives, structurally related to the compound , were synthesized and screened for their antibacterial, antifungal, and anthelmintic activities. Some compounds demonstrated significant biological activities, and the study also explored latent fingerprint analysis, suggesting potential applications in forensic science (Khan et al., 2019).

Fluorescent Molecular Probes

Compounds with dimethylamino and sulfonyl groups have been prepared as new fluorescent solvatochromic dyes, showing strong solvent-dependent fluorescence correlated with the empirical solvent polarity parameter ET(30). These findings suggest potential applications in developing ultrasensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).

Structural and Spectroscopic Investigation

The structural and spectroscopic characteristics of square planar diarylbis(dimethyl sulfoxide)platinum(II) complexes were investigated, revealing insights into the cis or trans configurations of these complexes based on the size of the ligands. This study contributes to the understanding of configurational isomerism in such compounds, which may be relevant for the design of new materials with specific properties (Klein et al., 2005).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6OS/c1-15-8-9-18(16(2)12-15)24-21(30)14-31-23-26-25-22-20-13-19(17-6-4-3-5-7-17)27-29(20)11-10-28(22)23/h3-12,19-20,22,25,27H,13-14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVTVMOUOBGFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NNC3N2C=CN4C3CC(N4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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